molecular formula C21H22N2O2 B2941901 3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-16-0

3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B2941901
CAS No.: 852138-16-0
M. Wt: 334.419
InChI Key: FETCPUPFHIKBOE-UHFFFAOYSA-N
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Description

3-Methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a synthetic small molecule featuring a tetrahydrocarbazole core scaffold, a structure recognized as a privileged motif in medicinal chemistry for its versatility in interacting with diverse biological targets . This compound is supplied as a high-purity chemical tool for research purposes exclusively. The tetrahydrocarbazole nucleus is a well-documented pharmacophore in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, particularly in antiviral and anticancer research . Specifically, carbazole and tetrahydrocarbazole analogues have shown promising in vitro and in vivo properties as agents against viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV), and have been investigated as kinase inhibitors in oncology . The benzamide substituent in this molecule is a common feature in many bioactive compounds and can influence the molecule's binding affinity and selectivity. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex derivatives, or as a reference standard in biological screening assays to explore new therapeutic avenues. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-25-16-6-4-5-15(12-16)21(24)22-13-14-9-10-20-18(11-14)17-7-2-3-8-19(17)23-20/h4-6,9-12,23H,2-3,7-8,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETCPUPFHIKBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzoyl chloride with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

LY344864 (N-[(3R)-3-(Dimethylamino)-2,3,4,9-Tetrahydro-1H-Carbazol-6-yl]-4-Fluorobenzamide)

  • Structural Differences: Replaces the 3-methoxy group with a 4-fluoro substituent and introduces a dimethylamino group at the carbazole’s 3-position .
  • Pharmacology: Acts as a selective 5-HT1F receptor agonist with >100-fold selectivity over 5-HT1E receptors. This contrasts with the target compound’s unknown selectivity, though the methoxy group’s electron-donating nature may alter receptor binding kinetics .
  • Molecular Properties :
    • Molecular Formula: C21H22FN3O
    • Average Mass: 351.425 g/mol .

6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole-1-Carboxamide (CAS:49843-98-3)

  • Structural Differences : Carboxamide group at the 1-position of the carbazole core instead of the 6-position methylene-linked benzamide .
  • Implications : Positional isomerism likely affects solubility and target engagement, as the 1-carboxamide may reduce steric hindrance compared to the 6-substituted benzamide.

N-(1,3-Benzothiazol-2-yl)-3,4-Dimethoxybenzamide

  • Core Variation : Replaces the tetrahydrocarbazole with a benzothiazole ring.
  • Functional Groups : Dual methoxy groups on the benzamide may enhance hydrogen-bonding capacity compared to the single methoxy in the target compound .

Receptor Selectivity

  • LY344864 : High 5-HT1F affinity (Ki < 10 nM) with negligible activity at 5-HT1B/1D receptors. The fluorine atom’s electron-withdrawing effect may enhance binding to hydrophobic receptor pockets .
  • Target Compound : The 3-methoxy group’s electron-donating nature could shift receptor preference or potency, though empirical data are lacking.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The methoxy group in the target compound may engage in weaker hydrogen bonds compared to the hydroxyl group in ’s compound, impacting crystal packing and solubility .
  • Ring Puckering : The tetrahydrocarbazole core’s puckering (governed by Cremer-Pople parameters) could influence conformational stability relative to planar aromatic analogs .

Data Table: Key Comparative Metrics

Compound Molecular Formula Average Mass (g/mol) Key Substituents Pharmacological Target Selectivity Profile
Target Compound C21H22N2O2 334.42* 3-Methoxy, carbazole core Unknown N/A
LY344864 C21H22FN3O 351.43 4-Fluoro, dimethylamino 5-HT1F >100-fold vs. 5-HT1E
6-Chloro-1H-carbazole-1-carboxamide C13H13ClN2O 248.71 6-Chloro, 1-carboxamide Undisclosed N/A
N-(Benzothiazol-2-yl)-3,4-dimethoxy C16H14N2O3S 314.36 3,4-Dimethoxy, benzothiazole Undisclosed N/A

*Calculated based on molecular formula.

Research Implications and Gaps

  • Pharmacological Profiling : The target compound’s serotonin receptor affinity remains uncharacterized. Testing against 5-HT1F/1E receptors, as done for LY344864, is critical .
  • Crystallographic Studies : Using SHELX or ORTEP-3 () could elucidate conformational differences between methoxy- and fluoro-substituted analogs .
  • Synthetic Optimization : Adapting ’s benzamide synthesis to incorporate the tetrahydrocarbazole amine may improve yield and scalability .

Biological Activity

3-Methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a compound that belongs to the carbazole family, known for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive understanding of its potential therapeutic applications.

  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 320.385 g/mol
  • CAS Number : Not specified in the search results

The mechanism of action of this compound appears to involve interactions with specific molecular targets that modulate biological pathways. These interactions may include binding to receptors or enzymes that influence cellular functions related to growth and apoptosis.

Anticancer Properties

Research indicates that compounds with a similar carbazole structure exhibit significant anticancer activity. For instance:

  • In vitro Studies :
    • Carbazole derivatives have shown moderate to high cytotoxicity against various cancer cell lines, including human kidney adenocarcinoma (ACHN), pancreas carcinoma (Panc1), and non-small-cell lung carcinoma (H460) .
    • A study highlighted that compounds related to the tetrahydrocarbazole scaffold demonstrated significant anti-proliferative effects against breast cancer cell lines (MCF7) and colon cancer cell lines (HCT116) .
  • IC50 Values :
    • The IC50 values for related carbazole derivatives ranged from 2.5 nM to 12 nM against different cancer cell lines, indicating potent anticancer activity .

Case Studies

Several studies have documented the biological activity of carbazole derivatives:

  • Study by Niu et al. (2019) : This research found that a hydroxylated derivative of carbazole was effective against HepG2 liver cancer cells with an IC50 of 12 nM, demonstrating significant potential as an anti-cancer agent .
  • Research on Tetrahydrocarbazole Derivatives : A series of tetrahydrocarbazole compounds were synthesized and evaluated for their anticancer properties. Specific derivatives exhibited substantial cytotoxicity against multiple cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis

The following table summarizes the anticancer activity of various carbazole derivatives compared to this compound:

Compound NameCell Line TestedIC50 Value (nM)
This compoundMCF7TBD
Hydroxylated Carbazole DerivativeHepG212
Tetrahydrocarbazole DerivativeHCT116TBD
TrimethoxybenzamideHL605.3

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